3-acetyl-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetyl-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione: is a heterocyclic compound featuring a unique structure that combines pyrrolo, isoxazole, and dione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions:
Starting Materials: The synthesis begins with the preparation of a suitable phenyl-substituted isoxazole derivative.
Cyclization: The isoxazole derivative undergoes cyclization with an acetyl-substituted pyrrole under acidic or basic conditions to form the desired pyrrolo[3,4-d]isoxazole structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-acetyl-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione: has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for biological activity screening, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 3-acetyl-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, potentially inhibiting or modifying the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
3-acetyl-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione: can be compared with other heterocyclic compounds such as:
Pyrazoles: Known for their biological activity and use in pharmaceuticals.
Isoxazoles: Often used in the synthesis of bioactive molecules.
Pyrroles: Common in natural products and synthetic drugs.
The uniqueness of This compound lies in its combined structural features, which provide a distinct set of chemical and biological properties not found in simpler heterocycles.
Conclusion
This compound: is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable subject for further study and application.
Properties
IUPAC Name |
3-acetyl-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c1-7(16)10-9-11(19-14-10)13(18)15(12(9)17)8-5-3-2-4-6-8/h2-6,9,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNHIUFRNDICQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NOC2C1C(=O)N(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666318 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.